N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide is a synthetic organic compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the phenyl and benzamide moieties. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction can be carried out at ambient temperature, making it efficient and convenient .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s 1,2,4-oxadiazole ring is a known pharmacophore, making it a potential candidate for drug development.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs), sensors, and fluorescent dyes.
Industrial Chemistry: It is utilized in the synthesis of energetic materials and insecticides.
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes . The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the 1,2,4-oxadiazole ring and the presence of the dimethoxybenzamide moiety. This structural uniqueness contributes to its distinct pharmacological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-17-21-19(26-22-17)12-5-7-14(8-6-12)20-18(23)13-9-15(24-2)11-16(10-13)25-3/h5-11H,4H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOWQVXGOBXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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